Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate typically involves the reaction of 8-bromo-4-chloroquinazoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain kinases involved in cell proliferation.
Biology: Used as a tool compound to study the biological pathways involving quinazoline derivatives.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate involves the inhibition of specific enzymes and receptors. It targets kinases involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and apoptosis. The compound binds to the active site of the kinase, preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
- Ethyl 4-chloroquinazoline-2-carboxylate
- Ethyl 8-bromoquinazoline-2-carboxylate
Uniqueness
Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic properties and reactivity. This makes it a valuable compound for studying the effects of halogen substitution on the biological activity and chemical reactivity of quinazoline derivatives .
Properties
IUPAC Name |
ethyl 8-bromo-4-chloroquinazoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-14-8-6(9(13)15-10)4-3-5-7(8)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJDYCUMMGJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2Br)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857537 |
Source
|
Record name | Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260859-29-7 |
Source
|
Record name | Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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